Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate is an organic compound with significant relevance in medicinal chemistry and biological research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, an ethylamino group, and an acetate functional group. It has garnered attention for its potential biological activities and applications in drug development.
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This compound can be classified as an ester due to the presence of the acetate group, and it exhibits characteristics typical of amines due to the ethylamino moiety .
The synthesis of methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves a multi-step process:
In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Catalysts can be employed to optimize reaction conditions, allowing for scalable production methods that are economically viable.
The molecular formula of methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate is . The structural representation includes:
The canonical SMILES representation is CCOC(=O)C(C1=CN(N=C1)C)NC, which provides insight into its connectivity and functional groups .
| Property | Value |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate |
| InChI | InChI=1S/C9H15N3O2 |
| InChI Key | AMYCHSCTTZJUQN-UHFFFAOYSA-N |
| Appearance | White powder |
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate can participate in various chemical reactions:
These reactions are significant for developing new derivatives that may possess improved therapeutic properties or reduced side effects.
The mechanism of action for methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific biological targets, including enzymes and receptors. This compound may modulate various signaling pathways, influencing cellular functions such as proliferation, apoptosis, and inflammation. Detailed studies are necessary to elucidate these interactions fully .
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate typically appears as a white powder. It is soluble in organic solvents but may have limited solubility in water.
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
These properties are critical for understanding how the compound behaves under various conditions and its potential applications in formulations .
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate has several scientific uses:
The synthesis begins with 1-methyl-1H-pyrazole-4-carboxylic acid or its ester derivatives. Key steps include:
Table 1: Key Building Blocks for Pyrazole Functionalization
| Precursor | Role | Source |
|---|---|---|
| 1-Methyl-1H-pyrazole-4-carboxylic acid | Core heterocycle | [8] |
| Ethyl chloroacetate | Ester backbone source | |
| Boc-protected ethylenediamine | Ethylamino group precursor | [6] |
Esterification catalysis employs:
N-methylation specificity is achieved via:
Table 2: Regioselectivity Control Strategies
| Reaction | Conditions | Regioselectivity |
|---|---|---|
| N-Methylation | Dimethyl sulfate, 0°C, acetone | >95% N1-isomer |
| Ethylamino introduction | Ethylamine, DCM, −20°C | 88% yield |
| Reductive amination | NaBH₃CN, methanol, 25°C | 82% yield |
Solvent polarity critically influences reaction rates:
Chromatographic methods:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: